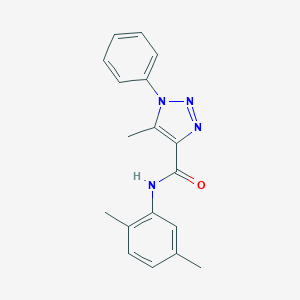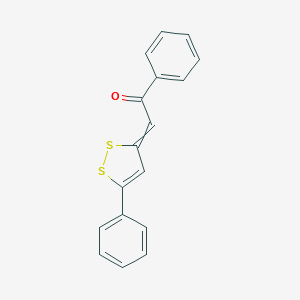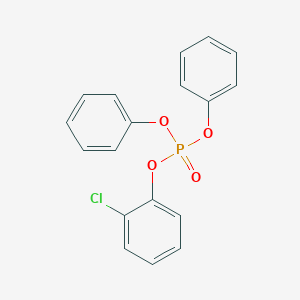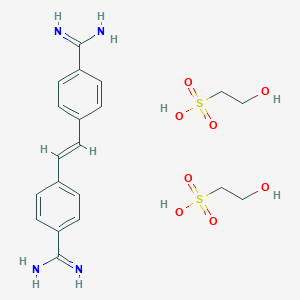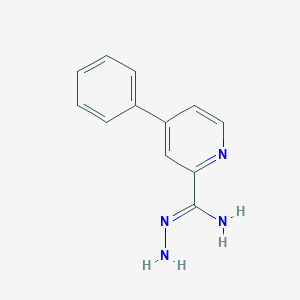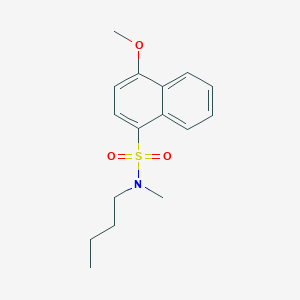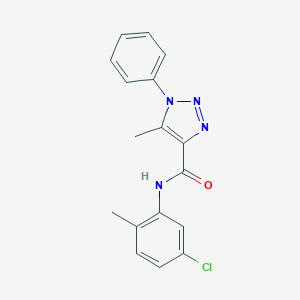
N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CMPT, is a triazole-based compound that has been extensively studied for its potential applications in various fields. This compound has gained significant attention due to its unique chemical structure and properties, which make it an attractive candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the desired biological effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its unique chemical structure, which makes it an attractive candidate for use in scientific research. However, one of the limitations of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One potential direction is the development of more efficient synthesis methods that can produce higher yields of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide with better purity. Another potential direction is the further study of its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, the potential use of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide as a tool for studying various biological processes and pathways should also be explored.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be achieved through various methods, including the reaction of 5-chloro-2-methylphenylhydrazine with phenylacetylene, followed by the reaction of the resulting product with 4-carboxamido-1H-1,2,3-triazole. This method has been shown to produce high yields of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide with excellent purity.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties. N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C17H15ClN4O |
|---|---|
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-11-8-9-13(18)10-15(11)19-17(23)16-12(2)22(21-20-16)14-6-4-3-5-7-14/h3-10H,1-2H3,(H,19,23) |
InChI-Schlüssel |
AIUJUEXBIIETIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine](/img/structure/B228742.png)
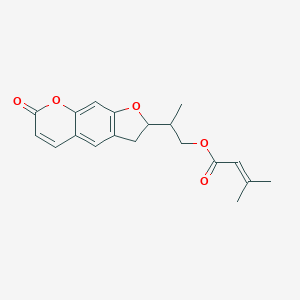
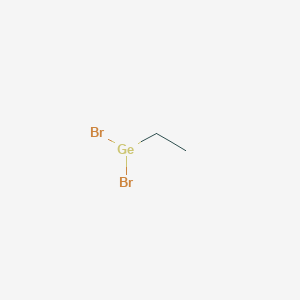

![2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B228807.png)
